
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Studies have focused on the chemical synthesis and characterization of compounds related to quinazoline-2,4(1H,3H)-diones, revealing insights into their structural and pharmacological properties. For example, research into the synthesis of various quinazoline derivatives has been reported, aiming to explore their potential biological activities. One study detailed the synthesis of quinazoline derivatives and their evaluation for cytotoxic activities, highlighting the significance of these compounds in developing new therapeutics (Maftei et al., 2013).
Biological Activity and Potential Therapeutic Applications
Research has also delved into the biological activities of quinazoline derivatives, with several studies highlighting their potential as anticancer agents. For instance, novel quinazolinone derivatives have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic activities against various cancer cell lines (Poorirani et al., 2018). Another study focused on the synthesis and cytotoxic evaluation of quinazolinone-1,3,4-oxadiazole conjugates, indicating the potential of these compounds in cancer treatment (Hassanzadeh et al., 2019).
Molecular Studies and Interaction Analyses
Molecular studies, including DFT, HSA binding, and docking analyses, have been conducted to understand the interaction mechanisms of quinazoline derivatives with biological targets. These studies provide insights into the molecular structure, electronic properties, and potential therapeutic applications of these compounds. For example, detailed spectroscopic studies and theoretical analyses have been performed on specific quinazoline derivatives to investigate their binding interactions with human serum albumin, offering clues to their biological activities and therapeutic potential (Murugesan et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione with 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol in the presence of a suitable catalyst.", "Starting Materials": [ "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione", "3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol", "Suitable catalyst" ], "Reaction": [ "To a solution of 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent, add a catalytic amount of the suitable catalyst.", "To this solution, add 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol and stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, the product can be isolated by standard workup procedures such as filtration, washing, and drying." ] } | |
Número CAS |
1358924-52-3 |
Fórmula molecular |
C25H19ClN4O3 |
Peso molecular |
458.9 |
Nombre IUPAC |
1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-17(12-15)30-24(31)19-8-4-6-10-21(19)29(25(30)32)14-22-27-23(28-33-22)18-7-3-5-9-20(18)26/h3-13H,14H2,1-2H3 |
Clave InChI |
FKCJRHPPPBAKAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5Cl)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




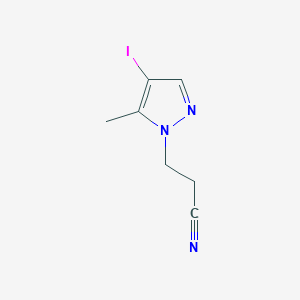
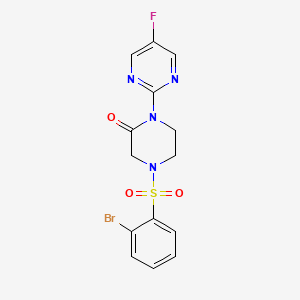
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)
![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)
![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)
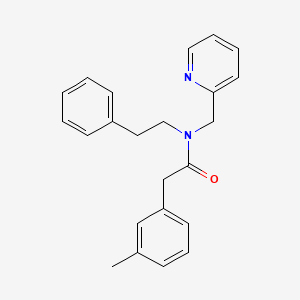

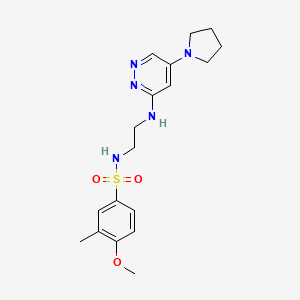
![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)
![Dibenzo[b,f][1,4]oxazepin-11-amine](/img/structure/B2536336.png)
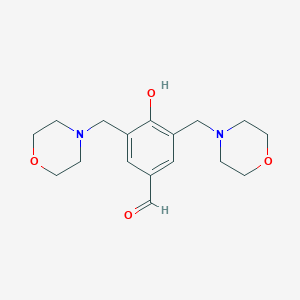
![2-(5-chlorothiophen-2-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2536342.png)
![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)